molecular formula C16H19NO5 B1224269 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B1224269
M. Wt: 305.32 g/mol
InChI Key: LWYYYWNLCLHWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxin ring, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with a suitable carboxylic acid derivative under alkaline conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The benzodioxin ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of the benzodioxin ring and the cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H19NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h5-6,9,11-12H,1-4,7-8H2,(H,17,18)(H,19,20)

InChI Key

LWYYYWNLCLHWQV-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.